molecular formula C16H15NO4 B5537571 (2-Propan-2-ylphenyl) 2-nitrobenzoate

(2-Propan-2-ylphenyl) 2-nitrobenzoate

Cat. No.: B5537571
M. Wt: 285.29 g/mol
InChI Key: YDIMBZWHRYYRNB-UHFFFAOYSA-N
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Description

(2-Propan-2-ylphenyl) 2-nitrobenzoate is a synthetic nitroaromatic ester compound with the molecular formula C16H15NO4. This compound is provided as a high-purity material for research and development purposes exclusively. Nitroaromatic compounds are of significant interest in medicinal chemistry and chemical biology for their potential as molecular scaffolds in inhibitor design. Structural analogs featuring nitroaromatic groups have been investigated as inhibitors of essential enzymes in pathogenic organisms . For instance, related compounds have shown activity against protozoan N-myristoyltransferase (NMT), a validated drug target in parasitic diseases . The nitro group is a key pharmacophore that can be critical for binding within enzyme active sites. Researchers can utilize this compound to explore its physicochemical properties, reactivity, and potential biological activity. The molecular structure integrates a benzoate ester and an isopropylphenyl group, which may influence its physicochemical properties, including lipophilicity and metabolic stability. This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all materials in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

(2-propan-2-ylphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11(2)12-7-4-6-10-15(12)21-16(18)13-8-3-5-9-14(13)17(19)20/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIMBZWHRYYRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propan-2-ylphenyl) 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-propan-2-ylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of (2-Propan-2-ylphenyl) 2-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Common industrial methods include the use of automated reactors and real-time monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Propan-2-ylphenyl) 2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Propan-2-ylphenyl) 2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Propan-2-ylphenyl) 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester bond can also be hydrolyzed, releasing active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic and Reactivity Profiles

The electronic nature of substituents on benzoate esters significantly impacts their chemical behavior. For example:

  • Methyl 2-nitrobenzoate (M2NB) : The nitro group at the 2-position is a strong electron-withdrawing group (EWG), enhancing electrophilic substitution reactions on the aromatic ring .
  • Ethyl 2-nitrobenzoate : Similar to M2NB but with an ethyl ester group. Thermodynamic calculations (e.g., gas-phase heat capacity: 401.99 J/mol·K) and boiling points (446.20 K at 2.40 kPa) suggest moderate volatility .
  • Pesticide derivatives (e.g., lactofen, fluoroglycofen ethyl ester): These contain 2-nitrobenzoate cores with bulky substituents (e.g., trifluoromethylphenoxy groups), which enhance lipid solubility and pesticidal activity .

Its electron-donating isopropyl group may also moderate the electron-withdrawing effect of the nitro group, altering reactivity in substitution reactions .

Physical and Thermodynamic Properties

Compound Boiling Point (K) Heat Capacity (Cp,gas, J/mol·K) Notable Features
Ethyl 2-nitrobenzoate 446.20 401.99 Moderate volatility
Methyl 2-nitrobenzoate N/A N/A High electrophilic reactivity
Organotin(IV) derivatives N/A N/A High thermal stability

The isopropylphenyl group in (2-Propan-2-ylphenyl) 2-nitrobenzoate likely increases molecular weight and decreases volatility compared to methyl/ethyl analogs.

Biodegradation Pathways

2-Nitrobenzoate esters are metabolized by bacteria such as Arthrobacter sp. SPG via a pathway involving 2-nitrobenzoate-2-monooxygenase, yielding salicylate and catechol . The bulky isopropylphenyl group in (2-Propan-2-ylphenyl) 2-nitrobenzoate may sterically hinder enzymatic degradation, increasing environmental persistence compared to simpler esters like methyl 2-nitrobenzoate.

Q & A

Basic: What synthetic methodologies are recommended for preparing (2-Propan-2-ylphenyl) 2-nitrobenzoate, and how can reaction conditions be optimized?

Answer:
The synthesis of nitrobenzoate esters typically involves esterification between a nitrobenzoic acid derivative and an alcohol or phenol. For (2-Propan-2-ylphenyl) 2-nitrobenzoate:

  • Step 1: Prepare 2-nitrobenzoic acid via nitration of benzoic acid using a HNO₃/H₂SO₄ mixture .
  • Step 2: React 2-nitrobenzoic acid with (2-propan-2-yl)phenol via acid-catalyzed esterification (e.g., H₂SO₄ or DCC/DMAP coupling).
  • Optimization:
    • Solvent: Use anhydrous dichloromethane or toluene to minimize hydrolysis.
    • Temperature: Maintain 60–80°C for efficient ester formation .
    • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Table 1: Key Reaction Parameters

ParameterOptimal Condition
CatalystH₂SO₄ (conc.) or DCC
SolventAnhydrous DCM
Reaction Time12–24 hours
Yield Range65–85% (reported)

Basic: How can reverse-phase HPLC be applied to analyze (2-Propan-2-ylphenyl) 2-nitrobenzoate purity and stability?

Answer:
Reverse-phase HPLC is ideal for quantifying nitrobenzoate esters and detecting degradation products:

  • Column: C18 stationary phase (e.g., Newcrom R1) .
  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid (for UV detection at 254 nm). For MS compatibility, replace phosphoric acid with 0.1% formic acid .
  • Flow Rate: 1.0 mL/min, retention time ~8.2 minutes (calibrated for similar esters) .
  • Stability Testing: Monitor hydrolysis under accelerated conditions (e.g., pH 7.4 buffer at 40°C) and quantify degradation using peak area reduction .

Advanced Note: For chiral analysis (if applicable), use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) .

Advanced: How can contradictions in reported degradation rates of nitrobenzoate esters be resolved through experimental design?

Answer: Discrepancies in degradation studies often arise from variations in microbial consortia, environmental conditions, or analytical methods. To resolve contradictions:

  • Controlled Variables:
    • Microbial Source: Use defined bacterial strains (e.g., Pseudomonas spp. from ) instead of mixed cultures.
    • pH/Temperature: Standardize conditions (e.g., pH 7.0, 30°C) to isolate biotic vs. abiotic degradation .
  • Analytical Cross-Validation: Combine HPLC with LC-MS/MS to confirm metabolite identity (e.g., 2-hydroxylaminobenzoate) .
  • Statistical Reproducibility: Triplicate experiments with ANOVA to assess significance of degradation rate differences .

Example Data Conflict: A study reports 90% degradation in 48 hours using Ralstonia sp., while another shows <50% with Azospirillum sp. . Resolution requires strain-specific enzyme activity assays (e.g., nitroreductase kinetics).

Advanced: What mechanistic insights explain the reactivity of the nitro group in (2-Propan-2-ylphenyl) 2-nitrobenzoate under reductive conditions?

Answer: The nitro group (-NO₂) undergoes stepwise reduction, influenced by steric and electronic effects:

  • Pathway:
    • Nitro → Hydroxylamine: Catalyzed by nitroreductases (e.g., NADPH-dependent enzymes in Pseudomonas spp.) .
    • Hydroxylamine → Amine: Requires acidic conditions (pH <5) or further enzymatic action.
  • Steric Effects: The 2-propan-2-ylphenyl group may hinder enzyme access, slowing reduction compared to unsubstituted analogs .
  • Electron-Withdrawing Effect: The nitro group’s meta-position relative to the ester enhances stability but reduces electrophilicity in nucleophilic substitutions .

Experimental Validation: Use cyclic voltammetry to measure reduction potentials and DFT calculations to model transition states .

Advanced: How does the structural motif of (2-Propan-2-ylphenyl) 2-nitrobenzoate compare to pharmacologically active nitroaromatic compounds?

Answer: Nitroaromatics are prevalent in drug design (e.g., antimicrobials, antiparasitics). Key comparisons:

  • Bioactivity: Nitro groups act as prodrug motifs, activated by microbial nitroreductases to cytotoxic intermediates .
  • Structural Analogs:
    • Methyl 2-methyl-2-(2-nitrophenyl)propanoate (CAS 136764-87-9): Similar ester stability but lower logP (2.14 vs. 2.5 for target compound) .
    • 2-(2-Methylphenyl)-4-nitrobenzoic acid (CAS 191103-88-5): Carboxylic acid derivative with higher aqueous solubility but reduced membrane permeability .
  • SAR Recommendations: Introduce electron-donating substituents (e.g., -OCH₃) on the phenyl ring to modulate redox potential .

Methodological Note: Researchers should prioritize peer-reviewed journals (e.g., Journal of Bacteriology, Acta Crystallographica) over vendor catalogs for reproducible data. Cross-reference synthesis protocols with spectroscopic databases (PubChem, InChIKey: CPNMAYYYYSWTIV ) to confirm compound identity.

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